molecular formula C23H28F2N6O4S B602559 Ticagrelor-d7

Ticagrelor-d7

Cat. No.: B602559
M. Wt: 529.6 g/mol
InChI Key: OEKWJQXRCDYSHL-MHTCSOGVSA-N
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Description

Significance of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling is a critical technique in pharmaceutical sciences, providing deep insights into a drug's journey and behavior within a biological system. musechem.com By incorporating isotopes like deuterium (B1214612), carbon-13, or nitrogen-15, researchers can track molecules with high precision. chemicalsknowledgehub.comsymeres.com This is particularly vital for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are fundamental to developing safe and effective medicines. musechem.comsimsonpharma.com

The use of isotopically labeled compounds is integral throughout the drug development pipeline. simsonpharma.com In early discovery, they are used in in-vitro binding assays to explore drug-receptor interactions. musechem.com During preclinical and clinical development, they are indispensable for metabolic studies, helping to identify how and where a drug is broken down in the body. simsonpharma.com This information is crucial for assessing a drug's safety and efficacy. simsonpharma.com

The use of deuterium in medicinal chemistry dates back to the 1960s. assumption.edunih.gov Initially, its primary application was as a tracer in mechanistic, spectroscopic, and metabolic studies. assumption.eduacs.org Deuterated compounds were also used as internal standards in analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry, where their distinct mass allows for clear differentiation from their non-deuterated counterparts. assumption.eduscielo.org.mxresearchgate.net

Over time, the focus has shifted from using deuterium merely as a tool for analysis to incorporating it directly into drug molecules to enhance their properties. assumption.edunih.gov This "deuterium switch" approach gained significant momentum with the first FDA approval of a deuterated drug, deutetrabenazine, in 2017. nih.govacs.org This milestone validated the strategy of using deuterium to improve a drug's pharmacokinetic profile and has spurred further research into de novo deuterated drug discovery. nih.gov

Deuterium, an isotope of hydrogen, contains one proton and one neutron, making it twice as heavy as protium (B1232500) (the most common hydrogen isotope). assumption.eduwikipedia.org This difference in mass is the primary driver of the changes observed upon deuteration. ajchem-a.com While the substitution of hydrogen with deuterium is a subtle structural modification, it can have a significant impact on a molecule's physical and chemical properties. nih.govwikipedia.org

The bond between carbon and deuterium (C-D) is stronger and shorter than the corresponding carbon-hydrogen (C-H) bond. wikipedia.orginformaticsjournals.co.inacs.org This increased bond strength requires more energy to break, a phenomenon known as the kinetic isotope effect (KIE). acs.orgdoaj.org The KIE is a cornerstone of the use of deuterium in drug design, as it can slow down metabolic reactions that involve the cleavage of a C-H bond. acs.orginformaticsjournals.co.in Deuteration can also influence a molecule's vibrational frequencies and may slightly alter its lipophilicity and other physicochemical properties. ajchem-a.comrsc.orgmusechem.com

Rationale for Deuteration in Pharmacological Research

The deliberate incorporation of deuterium into drug candidates is a strategic approach aimed at improving their therapeutic potential. nih.govjuniperpublishers.com The primary rationale lies in the ability of deuterium to favorably alter a drug's metabolic profile and pharmacokinetic properties, which can lead to enhanced efficacy and safety. nih.govjuniperpublishers.com

A major challenge in drug development is overcoming rapid metabolism, which can lead to low bioavailability and a short duration of action. juniperpublishers.com Deuteration offers a solution by strategically replacing hydrogen atoms at metabolically vulnerable sites, or "soft spots," on a drug molecule. nih.govjuniperpublishers.com The stronger C-D bond can slow down the rate of metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes. tandfonline.com

This reduced rate of metabolism can lead to several beneficial pharmacokinetic changes:

Increased half-life: The drug remains in the body for a longer period. juniperpublishers.comijeat.org

Reduced clearance: The rate at which the drug is removed from the body is decreased. symeres.com

Improved oral exposure: A greater amount of the drug reaches the systemic circulation after oral administration. tandfonline.com

These improvements can potentially allow for lower or less frequent dosing, which can enhance patient compliance. nih.gov Furthermore, by blocking or slowing the formation of certain metabolites, deuteration can sometimes reduce the risk of toxicity associated with those metabolites. juniperpublishers.comtandfonline.com

Beyond improving pharmacokinetics, deuterated compounds are invaluable tools for elucidating the intricate details of biological processes. scielo.org.mxsynmr.in The ability to track the fate of deuterium-labeled molecules allows researchers to map metabolic pathways and understand how a drug is processed in the body. simsonpharma.comsynmr.in This is crucial for identifying all the metabolites of a drug, some of which may be active or have off-target effects. juniperpublishers.com

Deuterated compounds are also used to probe the mechanisms of chemical reactions and enzymatic processes. scielo.org.mxresearchgate.net By observing the kinetic isotope effect, scientists can determine whether a specific C-H bond cleavage is a rate-limiting step in a reaction, providing critical insights into the mechanism. acs.org

Overview of Ticagrelor (B1683153) and the Specific Research Utility of its Deuterated Analogues

Ticagrelor is an orally administered antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome. wikipedia.orgdroracle.ai It belongs to a class of drugs known as P2Y12 receptor antagonists. wikipedia.orgdrugbank.com Unlike some other P2Y12 inhibitors, such as clopidogrel, Ticagrelor is not a prodrug and does not require metabolic activation to exert its effect. nih.govdrugs.com It binds reversibly to the P2Y12 receptor on platelets, preventing adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. droracle.ainih.gov

Ticagrelor is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, to form an active metabolite, AR-C124910XX, which is equipotent to the parent drug. nih.govdrugs.comlakeridgehealth.on.ca

Deuterated analogues of Ticagrelor, such as Ticagrelor-d7 , serve a specific and crucial role in pharmaceutical research. This compound is a stable, isotope-labeled version of Ticagrelor that is primarily used as an internal standard in analytical methods, particularly in pharmacokinetic studies. veeprho.commedchemexpress.com

In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for accurate and precise measurement of the drug concentration in biological samples like plasma. vulcanchem.comunige.ch Because this compound is chemically and physically almost identical to Ticagrelor, it behaves similarly during sample extraction and analysis. vulcanchem.com However, its different mass allows it to be distinguished from the unlabeled drug by the mass spectrometer. vulcanchem.comunige.ch This enables researchers to correct for any variability in the analytical process, ensuring the reliability of the pharmacokinetic data obtained. veeprho.com Such accurate quantification is vital for understanding the absorption, distribution, metabolism, and excretion of Ticagrelor in both preclinical and clinical research. unige.ch

Interactive Data Table: Properties of Ticagrelor and its Deuterated Analog

Compound Molecular Formula Molar Mass (g/mol) Application
Ticagrelor C23H28F2N6O4S 522.57 Antiplatelet Agent
This compound C23H21D7F2N6O4S 529.61 Internal Standard for Bioanalysis

Brief Context of Ticagrelor's Mechanism of Action in Research

Ticagrelor is an oral antiplatelet agent that belongs to the chemical class of cyclopentyltriazolopyrimidines. psu.edufarmaciajournal.com Its primary mechanism of action involves the inhibition of the P2Y12 receptor, a key receptor on the surface of platelets. droracle.aicaymanchem.com Adenosine diphosphate (ADP) is a natural agonist for this receptor, and its binding initiates a signaling cascade that leads to platelet activation and aggregation, a central process in the formation of blood clots (thrombosis). droracle.aiashpublications.org

Justification for Deuteration of Ticagrelor for Research Applications

The deuteration of ticagrelor, resulting in the compound this compound, is primarily justified by its essential role as an internal standard in bioanalytical research. veeprho.compharmaffiliates.com Specifically, in pharmacokinetic studies, researchers need to accurately measure the concentration of ticagrelor and its metabolites in biological matrices like human plasma. nih.govunige.ch Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for this type of quantitative analysis due to its high sensitivity and specificity. texilajournal.compsu.edu

This compound is the ideal internal standard for these assays. veeprho.comcaymanchem.com Because its physicochemical properties are nearly identical to ticagrelor, it co-elutes with the analyte during chromatography and experiences similar effects during sample extraction and ionization in the mass spectrometer. nih.govtexilajournal.com This co-elution compensates for potential measurement errors caused by ion suppression or enhancement from the complex biological matrix. clearsynth.comtexilajournal.com The seven-dalton mass difference between this compound and native ticagrelor allows the mass spectrometer to detect and quantify both compounds simultaneously and accurately. veeprho.comunige.ch This ensures the reliability and precision of pharmacokinetic data, which is crucial for understanding the absorption, distribution, metabolism, and excretion of ticagrelor. veeprho.compsu.edu

The tables below present data from bioanalytical method validation studies, illustrating the performance of assays using this compound as an internal standard for the quantification of ticagrelor and its active metabolite.

Table 1: LC-MS/MS Method Validation for Ticagrelor and Active Metabolite (AM) in Human Plasma

This table shows the performance characteristics of a validated LC-MS/MS method using this compound for quantification.

ParameterTicagrelorActive Metabolite (AR-C124910XX)
Linearity Range 2 - 2000 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL1 ng/mL
Trueness 87.8%89.5%
Precision (CV%) 84.1%93.8%
Extraction Recovery 85-92%---
Data sourced from studies on LC-MS/MS method development for ticagrelor quantification. unige.chvulcanchem.com

Table 2: Optimized Ion Transitions for Mass Spectrometry

This table details the specific mass-to-charge ratio (m/z) transitions used in LC-MS/MS methods to detect and quantify Ticagrelor, its active metabolite, and the deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ticagrelor 521.2 / 521.4361.2 / 360.9
AR-C124910XX (Active Metabolite) 477.2361.1 / 361.2
This compound (Internal Standard) 528.1367.9
Data sourced from studies on the simultaneous determination of ticagrelor and its metabolites. oup.comunige.ch

Beyond its use as an internal standard, research has also explored deuterating ticagrelor at its metabolic sites to intentionally alter its pharmacokinetic profile. researchgate.net Studies have shown that deuterated analogues of ticagrelor can exhibit improved metabolic stability compared to the parent compound, potentially leading to a longer half-life. researchgate.net This line of research investigates how modifying metabolic pathways through deuteration could lead to derivatives with different therapeutic properties. researchgate.netmusechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1/i1D3,2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKWJQXRCDYSHL-MHTCSOGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Elucidation of Ticagrelor D7

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like ticagrelor (B1683153) requires strategic planning to ensure high levels of isotopic enrichment at the desired positions. rsc.org Various methods have been developed for this purpose, ranging from the use of deuterated reagents to direct hydrogen-deuterium exchange reactions. snnu.edu.cnunam.mx

Targeted Deuteration Approaches and Site-Specific Labeling

Site-specific labeling is a key strategy to introduce deuterium at precise locations within a molecule. nih.govoup.com This targeted approach is crucial for creating internal standards where the mass shift is well-defined and for studying specific metabolic pathways. caymanchem.comlgcstandards.com In the case of Ticagrelor-d7, the deuterium atoms are incorporated into the propylthio side chain. lgcstandards.comsimsonpharma.com This specific labeling is achieved by using a deuterated version of a synthetic precursor.

One common method for achieving site-selective deuteration is through hydrogen isotope exchange (HIE), which can be catalyzed by acids, bases, or metals. snnu.edu.cn C-H activation has also emerged as a powerful tool for direct and regioselective deuteration, often in a single step with high yields. snnu.edu.cn For nitrogen-containing heterocycles, a general protocol involves their conversion into heterocyclic phosphonium (B103445) salts, which are then isotopically labeled with high yields and regioselectivity. nih.gov

Selection of Deuterated Precursors and Reagents

The choice of deuterated starting materials and reagents is fundamental to the successful synthesis of an isotopically labeled compound. rsc.org For this compound, the synthesis would involve a deuterated propylthiol or a related precursor to introduce the seven deuterium atoms onto the propyl group. The isotopic purity of these reagents is paramount, as it directly impacts the isotopic enrichment of the final product. rsc.orgnih.gov

Common deuterated reagents include deuterium gas (D2), metal deuterides, and deuterated solvents like deuterium oxide (D2O). snnu.edu.cnunam.mx The selection of the appropriate reagent depends on the specific reaction and the desired location of the deuterium atoms. For instance, reduction of functional groups using deuterated reagents is a common strategy, though the flammability and cost of these reagents can be a drawback. unam.mx

Reaction Pathway Design for this compound Synthesis

Optimization of Deuteration Reactions to Maximize Isotopic Purity

Maximizing isotopic purity is a primary goal in the synthesis of deuterated compounds. rsc.org This often requires careful optimization of reaction conditions to prevent back-exchange of deuterium with hydrogen from solvents or other reagents. nih.gov For example, performing reactions under an inert atmosphere and using deuterated solvents can help maintain high isotopic enrichment. nih.gov Increasing reaction times or pre-stirring in a deuterated medium can also enhance the level of deuterium incorporation. rsc.org The use of highly pure deuterated reagents is also a critical factor. nih.gov

ParameterConditionRationale
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents introduction of atmospheric moisture which can be a source of protons.
Solvents DeuteratedMinimizes H/D exchange with the solvent.
Reagents High Isotopic PurityEnsures the maximum possible isotopic enrichment in the product.
Temperature OptimizedCan influence the rate of both the desired reaction and any potential side reactions, including H/D exchange.
Reaction Time OptimizedSufficient time is needed for the deuteration reaction to go to completion.

Advanced Purification Techniques for Isotopic and Chemical Purity

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, byproducts, and isotopologue impurities. nih.gov Achieving high chemical and isotopic purity is essential for its use as a reference standard. lgcstandards.com

Advanced chromatographic techniques are typically employed for this purpose. High-performance liquid chromatography (HPLC) is a powerful method for separating the desired deuterated compound from impurities. Preparative HPLC can be used to isolate larger quantities of the purified product. researchgate.net

The purity of the final product is then confirmed using a variety of analytical techniques. HPLC is used to determine chemical purity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the isotopic enrichment and the location of the deuterium atoms. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly useful for accurately determining the mass of the labeled compound and confirming its elemental composition.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Separation and quantification of chemical purity.
Preparative HPLC Isolation and purification of the final product.
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and confirmation of elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of deuterium incorporation sites.

Chromatographic Purification Methods (e.g., Preparative HPLC)

Following synthesis, the crude this compound product contains various impurities. researchgate.net Purification is essential to achieve the high purity required for its use as an analytical standard, often greater than 98%. bdg.co.nz Preparative High-Performance Liquid Chromatography (HPLC) is a principal technique employed for this purpose. This method separates this compound from its impurities based on their differential affinities for the stationary and mobile phases. researchgate.netresearchgate.net

In a typical preparative HPLC process, the crude mixture is dissolved in a suitable solvent and injected into a column packed with a stationary phase, such as C18. researchgate.netresearchgate.net A mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate), is then pumped through the column. wjpsonline.comjrespharm.com By adjusting the gradient of the mobile phase composition, the components of the mixture are eluted at different times, allowing for the collection of highly purified this compound fractions. researchgate.net Column chromatography on silica (B1680970) gel is also a reported method for purification. google.comuliege.be

Crystallization and Isolation Procedures

After chromatographic purification, crystallization is a critical step for isolating the solid, pure form of this compound. A common technique involves dissolving the purified compound in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing it to cool. google.com For Ticagrelor and its analogs, solvents such as ethanol, methanol, acetone, acetonitrile, and tetrahydrofuran (B95107) can be used to dissolve the compound, followed by the addition of an anti-solvent like water to induce precipitation. google.com

The mixture is often stirred as it cools to promote the formation of uniform crystals. google.com Once crystallization is complete, the solid product is separated from the solvent by filtration. The isolated solid is then washed with a suitable solvent to remove any remaining impurities and subsequently dried under vacuum to yield the final, highly pure this compound product, which typically appears as a yellow solid. google.comlgcstandards.com

Comprehensive Spectroscopic and Chromatographic Characterization for Structural Confirmation

To confirm the identity, structure, and purity of the synthesized this compound, a comprehensive suite of analytical techniques is employed. bdg.co.nz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Confirmation

¹⁹F NMR spectroscopy can also be employed to confirm the presence and environment of the fluorine atoms on the difluorophenyl ring. researchgate.net The spectra from these analyses are compared against a reference standard to ensure conformity. lgcstandards.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is essential for verifying the elemental composition and molecular weight of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecule with very high precision. For this compound, the expected accurate mass is approximately 529.23. lgcstandards.com The observed mass spectrum should show a prominent peak corresponding to this value, confirming the molecular formula C₂₃H₂₁D₇F₂N₆O₄S. caymanchem.com Mass spectrometry is also used to determine the isotopic purity of the compound. lgcstandards.com

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. The mass transitions monitored for this compound are often m/z 530.20 > 153.10 or 528.1 > 367.9. researchgate.netwjpsonline.com

Chromatographic Purity Assessment (e.g., HPLC-UV, LC-MS)

The final purity of the synthesized this compound is assessed using chromatographic methods, primarily High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection or Liquid Chromatography-Mass Spectrometry (LC-MS). lgcstandards.comsussex-research.com These methods separate the main compound from any residual impurities.

In an HPLC-UV analysis, the sample is injected onto a column, and the components are detected by their absorbance of UV light at a specific wavelength, such as 255 nm or 300 nm. lgcstandards.comnano-ntp.com The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram. Purity levels are typically expected to be above 95%, and often exceed 98%. bdg.co.nzsussex-research.com LC-MS provides an additional layer of confirmation by verifying the mass of the eluting peak, ensuring that the major peak corresponds to this compound. researchgate.net

Table of Analytical Data for this compound

Analytical Technique Parameter Typical Value/Observation Reference(s)
HRMS Molecular FormulaC₂₃H₂₁D₇F₂N₆O₄S caymanchem.com
Accurate Mass~529.23 lgcstandards.com
Molecular Weight529.61 g/mol lgcstandards.com
Mass Spectrometry Isotopic Purity>95% lgcstandards.com
MS/MS Transitionm/z 530.20 > 153.10 wjpsonline.com
HPLC Purity>95% lgcstandards.comsussex-research.com
UV Detection Wavelength255 nm / 300 nm lgcstandards.comnano-ntp.com
Appearance Physical StateSolid lgcstandards.com
ColorYellow lgcstandards.com

Pharmacokinetic and Metabolic Investigations of Ticagrelor D7 in Preclinical Models

Comparative Absorption and Distribution Studies in Research Systems

Understanding the absorption and distribution is fundamental to characterizing the pharmacokinetic profile of Ticagrelor-d7. These studies are typically conducted in a variety of preclinical models to predict its behavior in vivo.

Preclinical studies in various animal species are crucial for understanding the absorption and distribution of Ticagrelor (B1683153) and, by extension, its deuterated analogs. Following oral administration, Ticagrelor is rapidly absorbed. nih.gov Comprehensive nonclinical evaluations have been performed in species including mice, rats, dogs, and marmosets to establish its pharmacological and toxicological profiles. service.gov.uknih.gov

In rats, the oral bioavailability of Ticagrelor has been determined to be approximately 90%, while in marmosets it is about 40%. service.gov.uk Generally, no significant gender differences in exposure are observed, with the exception of rats, where females have shown greater exposure to Ticagrelor than males. service.gov.uk Studies in lactating rats have demonstrated that Ticagrelor and/or its metabolites are readily transferred into milk, indicating potential exposure for neonates. nih.gov In dogs, preclinical models have been used to assess the effects of Ticagrelor on coronary blood flow, providing insights into its in vivo distribution and local tissue effects. nih.govresearchgate.net Fecal excretion is the primary elimination pathway in mice, rats, and marmosets, accounting for the majority of the administered dose. nih.gov

Pharmacokinetic parameters have also been characterized in Beagle dogs, where after oral administration, peak plasma concentrations (Cmax) and the area under the concentration-time curve (AUC) have been measured to assess bioavailability. These animal models provide the foundational understanding necessary for evaluating how deuteration in this compound might alter these absorption and distribution characteristics.

In vitro models are essential for investigating the mechanisms of drug absorption across biological membranes. The Caco-2 cell monolayer, a model for the human intestinal barrier, is widely used for this purpose. sci-hub.ru

Studies using this model have shown that Ticagrelor has a relatively high permeability. sci-hub.ru However, its transport is also influenced by efflux pumps, specifically P-glycoprotein (P-gp). researchgate.netnih.gov Ticagrelor is a substrate of P-gp, which actively transports the compound out of cells, potentially limiting its net absorption. service.gov.uknih.gov

Bidirectional transport assays across Caco-2 monolayers have been performed to quantify this effect. The apparent permeability coefficient (Papp) from the apical (intestinal lumen side) to the basolateral (blood side) direction is a key measure of absorption. The efflux ratio (ER), which is the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp, indicates the extent of active efflux. For Ticagrelor, the mean efflux ratio has been observed to be around 2.7, suggesting a modest level of active transport by P-gp. sci-hub.ruresearchgate.netnih.gov The presence of a potent P-gp inhibitor, such as valspodar, significantly reduces this efflux, confirming the role of P-gp in its transport. researchgate.netnih.gov

In Vitro Permeability of Ticagrelor in Caco-2 Cells
ParameterValueSignificance
Apical-to-Basolateral Apparent Permeability (Papp A-B)6.0 x 10-6 cm/sIndicates the rate of absorption across the intestinal cell layer. researchgate.netnih.gov
Mean Efflux Ratio (ER)2.71Suggests that the rate of efflux is higher than influx, indicating active transport out of the cells. researchgate.netnih.gov
Effect of P-gp Inhibitor (Valspodar)Decreased Efflux Ratio by 70%Confirms that Ticagrelor is a substrate of the P-glycoprotein (P-gp) efflux transporter. researchgate.netnih.gov

Elucidation of Metabolic Pathways and the Role of Deuterium (B1214612) Isotope Effects

The metabolism of Ticagrelor is a key determinant of its efficacy and duration of action. The introduction of deuterium in this compound is specifically designed to influence these metabolic processes through the kinetic isotope effect. researchgate.netresearchgate.net

Ticagrelor undergoes extensive metabolism, primarily in the liver. mendeley.com The biotransformation is mediated predominantly by the Cytochrome P450 (CYP) enzyme system. researchgate.net In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the major enzyme responsible for the metabolism of Ticagrelor. nih.govnih.govbrilintahcp.com CYP3A5 also contributes to its metabolism, but to a lesser extent. nih.govnih.gov

These enzymes are responsible for the formation of Ticagrelor's major metabolites, including the active metabolite AR-C124910XX and the inactive metabolite AR-C133913XX. nih.govresearchgate.net The formation of AR-C124910XX occurs through O-deethylation of the hydroxyethyl (B10761427) side chain, while AR-C133913XX is formed via N-dealkylation. nih.gov In rats, Ticagrelor has been shown to induce several hepatic CYP enzymes, although this did not appear to affect systemic exposure to the parent drug or its metabolites. service.gov.uk

Metabolic stability is a critical parameter evaluated during drug development, as it influences the half-life and dosing frequency of a drug. researchgate.net In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing metabolic stability. researchgate.netbioivt.comnih.govwuxiapptec.com

The rationale for developing deuterated analogs like this compound is to improve metabolic stability. researchgate.netresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the deuterium kinetic isotope effect. nih.govnih.gov Studies on deuterated analogs of Ticagrelor have demonstrated that this strategy can indeed enhance metabolic stability in human liver microsomes. researchgate.net This improved stability can translate to a longer half-life in vivo. For instance, a deuterated prodrug of Ticagrelor showed a half-life that was approximately 40% longer than that of the parent compound. researchgate.net The mean elimination half-life of Ticagrelor itself is approximately 7 hours, while its active metabolite has a half-life of about 9 hours. brilintahcp.com

Metabolic Parameters of Ticagrelor in Human Liver Microsomes
MetaboliteApparent Km (μM)Vmax (pmol/min/mg)Primary Enzyme
AR-C124910XX (Active)27.0730CYP3A4/5 nih.govresearchgate.net
AR-C133913XX (Inactive)38.8417CYP3A4 nih.govresearchgate.net

Ticagrelor is metabolized into several compounds, with two being of primary importance: AR-C124910XX, which is an active metabolite, and AR-C133913XX, which is inactive. nih.govnih.gov AR-C124910XX is formed by the oxidative loss of the hydroxyethyl side chain and is nearly equipotent to Ticagrelor itself. nih.govnih.govbrilintahcp.com The systemic exposure to this active metabolite is approximately 30-40% of the exposure to Ticagrelor. brilintahcp.com AR-C133913XX is formed through a separate pathway involving N-dealkylation. nih.gov

Excretion Pathways in Preclinical Pharmacological Research

In preclinical studies investigating the pharmacokinetic profile of ticagrelor and its isotopologues like this compound, understanding the routes of elimination is crucial. Investigations using radiolabelled ticagrelor in several animal models have consistently shown that the primary route of excretion is via the feces, with the urinary pathway playing a secondary role. hres.caservice.gov.uk This indicates that biliary secretion is likely the principal mechanism for the elimination of the parent compound and its metabolites. hres.canih.gov

Studies conducted in mice, rats, and marmosets revealed that the excretion pathways were similar regardless of whether the administration was oral or intravenous. nih.gov In bile duct-cannulated rats, it was demonstrated that over 70% of the total radioactivity from the administered compound was excreted into the bile within 24 hours, confirming the significance of the biliary route. service.gov.uk

The distribution of the excreted radioactivity between feces and urine highlights the predominant role of the fecal pathway across different preclinical species. service.gov.uknih.gov

Table 1: Percentage of Radioactivity Recovered in Feces and Urine in Preclinical Models

SpeciesFecal Excretion (%)Urinary Excretion (%)Source(s)
Mouse>90~2 service.gov.uk
Rat>80~5 service.gov.uk
Marmoset~60~10 service.gov.uk
Overall Range59 - 961 - 15 nih.gov

Detailed analysis of the excreta has identified the major chemical entities being eliminated. Ticagrelor and its active metabolite, AR-C124910XX, were consistently found as the main components in the feces across all species studied. service.gov.uknih.gov Conversely, the urine primarily contained an inactive metabolite, AR-C133913XX, and its glucuronide conjugate (M4). nih.govnih.gov The levels of unchanged ticagrelor and the active metabolite AR-C124910XX found in the urine were minimal, typically less than 1% of the dose, underscoring that renal clearance is not a significant elimination pathway for the parent drug or its active metabolite. hres.canih.gov

Table 2: Major Components Identified in Excreta of Preclinical Models

Excretion RouteMajor ComponentsSpeciesSource(s)
FecesTicagrelor, AR-C124910XX, AR-C133913XXMouse, Rat, Marmoset hres.caservice.gov.uknih.gov
UrineAR-C133913XX (M5), M4 (glucuronide conjugate)Mouse, Rat, Marmoset, Healthy Subjects service.gov.uknih.govnih.gov

Advanced Analytical Applications of Ticagrelor D7 in Research

Development and Validation of Bioanalytical Methods Using Ticagrelor-d7 as an Internal Standard

The primary application of this compound is as an internal standard in bioanalytical research to ensure the accuracy and precision of quantitative methods. vulcanchem.com By adding a known concentration of this compound to samples before processing, variations that may occur during sample preparation, extraction, and instrument analysis can be effectively corrected. vulcanchem.com This stable isotope-labeled internal standard is particularly valuable when working with complex biological matrices like plasma, where matrix effects can significantly influence analytical outcomes. vulcanchem.com

Several studies have successfully developed and validated methods using this compound for the simultaneous quantification of ticagrelor (B1683153) and its active metabolite, AR-C124910XX, in human plasma. wjpsonline.comresearchgate.netnih.gov These methods are crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. wjpsonline.comnih.govveeprho.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for Quantitative Bioanalysis

LC-MS/MS has emerged as the preferred technique for the quantification of ticagrelor due to its high sensitivity and selectivity. The use of this compound as an internal standard is a cornerstone of these protocols.

Effective chromatographic separation is essential to distinguish ticagrelor and its metabolites from endogenous plasma components. Reversed-phase C18 columns are frequently employed for this purpose. researchgate.netnih.govjrespharm.comresearchgate.netajpps.org

Different mobile phase compositions have been utilized to achieve optimal separation. A common approach involves a binary gradient system of an aqueous solution and an organic solvent, both often containing a small percentage of formic acid to improve peak shape and ionization efficiency. For instance, one method used a mobile phase of 0.1% formic acid in water and acetonitrile (B52724). researchgate.netnih.gov Another successful separation was achieved using a mobile phase consisting of acetonitrile and 0.1% formic acid in a binary mode at a flow rate of 1.0 ml/min. wjpsonline.com Some methods have also employed ammonium (B1175870) acetate (B1210297) buffer in the mobile phase. jrespharm.comsemanticscholar.org

Table 1: Examples of Chromatographic Conditions for Ticagrelor Analysis using this compound

Column TypeMobile Phase CompositionFlow RateReference
Phenomenex Luna® C180.1% formic acid in water-acetonitrile (20:80, v/v)0.2 mL/min nih.gov
Eclipse XDB-C8Acetonitrile and 0.1% Formic acid1.0 ml/min wjpsonline.com
Agilent Zorbax XDB-C18Acetonitrile with Ammonium Acetate buffer (50mM) (90:10, v/v) and 2000 µl Formic acid per 1.0L1.0 ml/min jrespharm.com
ACE 5 C18Organic mixture: 0.20%, formic acid solution: 60/40 v/vNot Specified ajpps.org
ACQUITY UPLC® BEH C18Mobile phase A: Milli-Q water with 2% acetonitrile and 10 mmol/L ammonium acetate, pH 5. Mobile phase B: acetonitrile with 10 mmol/L ammonium acetate, pH 5.0.7 mL/min semanticscholar.org
Luna C18 Polar5 mM ammonium formate (B1220265) (pH 3.9) and acetonitrile300 µL/min helsinki.fi

Mass spectrometric detection is typically performed using electrospray ionization (ESI) in either positive or negative ion mode, followed by multiple reaction monitoring (MRM) for quantification. The choice of ionization mode depends on the specific analytes and desired sensitivity. While both modes can be used, positive ion mode has been reported to yield higher signal intensities for ticagrelor and its analogs. wjpsonline.com However, negative ion mode has also been successfully employed. researchgate.netsemanticscholar.orghelsinki.finih.gov

The MRM transitions are specific precursor-to-product ion pairs that are monitored for each compound. This provides a high degree of selectivity, minimizing interference from other substances in the sample.

Table 2: MRM Transitions for Ticagrelor and this compound

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
TicagrelorPositive523.4127.0 researchgate.netnih.gov
This compoundPositive530.4127.0 researchgate.netnih.gov
TicagrelorPositive523.20153.10 wjpsonline.com
This compoundPositive530.20153.10 wjpsonline.com
TicagrelorPositive523.10153.10 ajpps.org
This compoundPositive530.00153.10 ajpps.org
TicagrelorNegative521.4360.9 researchgate.net
This compoundNegative528.1367.9 researchgate.net
TicagrelorNegative521.11360.99 semanticscholar.org
This compoundNegative528.37Not Specified semanticscholar.org
TicagrelorNegative521361 helsinki.fi

Performance Characteristics in Research Matrices: Sensitivity, Selectivity, and Robustness

Bioanalytical methods utilizing this compound as an internal standard have demonstrated excellent performance characteristics in various research matrices, primarily human plasma. These methods are highly sensitive, selective, and robust, making them suitable for demanding research applications. wjpsonline.com

The selectivity of the methods is confirmed by the absence of interfering peaks from endogenous plasma components at the retention times of ticagrelor and this compound. jrespharm.com The robustness of these assays is shown by their consistent performance under various conditions, including different plasma lots and stability tests. wjpsonline.com

A key performance metric for any quantitative bioanalytical method is the linearity of the calibration curve over a defined concentration range. Methods using this compound have consistently shown excellent linearity, with correlation coefficients (r² or r) typically exceeding 0.99. wjpsonline.comresearchgate.netnih.gov

The dynamic range of these assays is designed to cover the expected concentrations of ticagrelor in clinical and research samples.

Table 3: Linearity and Dynamic Range of Ticagrelor Bioanalytical Methods

Linearity Range (ng/mL)Correlation Coefficient (r or r²)Research MatrixReference
2 - 1,500≥ 0.9991Human Plasma researchgate.netnih.gov
2.5 - 1000≥ 0.99Human Plasma wjpsonline.com
2.50 - 2500.00> 0.98Human Plasma jrespharm.com
0.500 - 500.000Not SpecifiedSaliva jrespharm.com
2 - 5000Not SpecifiedHuman Plasma mdpi.com
0.2 - 2,500≥ 0.9949Human Plasma nih.gov

The accuracy and precision of a bioanalytical method are critical for ensuring the reliability of the generated data. Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements.

Recovery and Matrix Effect Evaluation

In bioanalytical method development, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), assessing recovery and matrix effects is crucial for ensuring data reliability. researchgate.netnih.gov this compound is instrumental in these evaluations.

Recovery refers to the efficiency of an extraction method in isolating the analyte of interest from the sample matrix. nih.gov By adding a known amount of this compound to a sample before extraction, analysts can compare the amount recovered to the initial amount, thereby calculating the extraction efficiency. vulcanchem.com Studies have reported high and consistent recovery for this compound. For instance, one study found the mean recovery of this compound to be 105.9%. wjpsonline.com Another study reported a recovery of 90% for this compound in human plasma. jrespharm.com

Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which can lead to ion suppression or enhancement and affect the accuracy of quantification. vulcanchem.comwjpsonline.com this compound, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with ticagrelor and experiences similar matrix effects. vulcanchem.comnih.gov By calculating the ratio of the analyte signal to the internal standard signal, these effects can be compensated for, leading to more accurate results. vulcanchem.com Research has demonstrated that with the use of this compound, no significant ion suppression or enhancement was observed for ticagrelor. wjpsonline.com The internal standard normalized matrix factor is a key parameter, and a relative standard deviation (RSD) of this factor under 15% is generally considered acceptable. nih.gov

Recovery and Matrix Effect Data for this compound
ParameterFindingSource
Mean Recovery105.9% wjpsonline.com
Recovery in Human Plasma90% jrespharm.com
Matrix Effect ObservationNo significant ion suppression or enhancement observed. wjpsonline.com
Acceptable RSD for IS Normalized Matrix Factor<15% nih.gov
Stability Studies

Ensuring the stability of an analyte and its internal standard under various storage and handling conditions is a fundamental aspect of bioanalytical method validation. wjpsonline.comzocalopharma.co.uk this compound is used to assess the stability of ticagrelor in different scenarios.

Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing. researchgate.net Studies have shown that ticagrelor and its metabolites remain stable after multiple freeze-thaw cycles when analyzed using this compound. wjpsonline.com For example, one study confirmed stability after four cycles at -70°C with less than 10% deviation.

Short-Term Stability: This assesses the stability of the analyte at room temperature for a specific period. wjpsonline.com Ticagrelor has demonstrated adequate short-term stability in human plasma at room temperature. researchgate.net Bench-top stability for 9 hours at room temperature has been established.

Long-Term Stability: This determines the stability of the analyte when stored at low temperatures for an extended period. sartorius.com Ticagrelor has been found to be stable for 24 days at -70°C. wjpsonline.com

Stock Solution Stability: The stability of the stock solutions of both the analyte and the internal standard is also critical. wjpsonline.com

Stability of Ticagrelor Verified with this compound
Stability ConditionDuration/CyclesTemperatureResultSource
Freeze-Thaw4 cycles-70°CStable (<10% deviation)
Short-Term (Bench-Top)9 hoursRoom TemperatureStable
Long-Term24 days-70°CStable wjpsonline.com
Autosampler114 hours10°CStable

Application in Targeted and Untargeted Metabolomics Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is broadly divided into targeted and untargeted approaches. numberanalytics.commdpi.com

Targeted metabolomics focuses on the quantification of a predefined set of metabolites, often related to specific biochemical pathways. numberanalytics.comnih.gov In this context, stable isotope-labeled standards like this compound are crucial for accurate quantification. eurisotop.com

Untargeted metabolomics , on the other hand, aims to comprehensively profile all measurable metabolites in a sample to identify biomarkers or elucidate metabolic pathways affected by a particular condition or treatment. mdpi.comfrontiersin.org While this approach is more exploratory, the use of internal standards is still essential to correct for analytical variability. sigmaaldrich.cn Deuterated standards are valuable in both targeted and untargeted metabolomics for improving the reliability of mass spectrometry-based analyses. sigmaaldrich.cnnih.gov For instance, a study on the combination of ticagrelor and a traditional Chinese medicine used untargeted metabolomics to investigate the drug combination mechanism. frontiersin.org

Use in Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (IDMS) is considered a "gold standard" analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. frontiersin.orgduq.edu This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. gcms.cz

In IDMS, a known amount of this compound is added to the sample containing ticagrelor. nih.gov Because this compound is chemically identical to ticagrelor, it behaves identically during sample preparation, extraction, and chromatographic separation. vulcanchem.com The mass spectrometer, however, can distinguish between the two based on their mass difference. gcms.cz By measuring the ratio of the signal from ticagrelor to that of this compound, any loss of analyte during the analytical process can be corrected for, resulting in a highly accurate measurement of the ticagrelor concentration in the original sample. vulcanchem.comnih.gov This technique significantly improves the accuracy and precision of analytical methods, especially in complex biological matrices. vulcanchem.comresearchgate.net

Investigation of Deuterium Kinetic Isotope Effects Dkie with Ticagrelor D7

Theoretical Framework of Deuterium (B1214612) Isotope Effects in Biological Systems

The substitution of hydrogen with deuterium in a molecule does not change its fundamental chemical properties, shape, or size. However, the increased mass of deuterium leads to a lower vibrational frequency of the C-D bond in its ground state compared to the C-H bond. This results in a higher activation energy required to break the C-D bond, which can slow down chemical reactions where C-H bond cleavage is the rate-determining step.

Impact of C-D Bond Strength on Reaction Rates

The metabolism of many drugs is mediated by the cytochrome P450 (CYP) family of enzymes, which often involves the cleavage of C-H bonds. researchgate.net The rate of these metabolic reactions is directly influenced by the strength of the bond being broken. The C-D bond is stronger than the C-H bond, meaning more energy is required to cleave it. nih.gov This increased energy barrier for C-D bond cleavage can lead to a slower rate of metabolism for a deuterated drug compared to its non-deuterated counterpart. nih.gov This phenomenon is the primary basis for the deuterium kinetic isotope effect. researchgate.net

Primary and Secondary Isotope Effects

The DKIE can be categorized into primary and secondary effects. A primary kinetic isotope effect is observed when the C-H bond being cleaved in the rate-determining step of a reaction is replaced with a C-D bond. This typically results in a significant decrease in the reaction rate.

A secondary kinetic isotope effect occurs when deuterium is substituted at a position that is not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary isotope effects and can either slow down or, in some cases, slightly increase the reaction rate. They arise from changes in the vibrational modes of the molecule at the transition state of the reaction.

Experimental Design for Measuring DKIE on Enzyme Kinetics and Reaction Rates

To quantify the impact of deuteration on the metabolism of Ticagrelor (B1683153), specific in vitro experiments are designed to measure the kinetic parameters of the enzymes involved.

In Vitro Enzyme Assays with Deuterated Substrates

In vitro studies using human liver microsomes are a standard method for assessing the metabolic stability of drug candidates. nih.gov These microsomes contain a high concentration of drug-metabolizing enzymes, including the CYP3A4 enzyme primarily responsible for the metabolism of Ticagrelor. researchgate.net By incubating both Ticagrelor and Ticagrelor-d7 with human liver microsomes and monitoring the rate of disappearance of the parent drug, the intrinsic clearance (CLint) can be determined. A lower CLint for this compound would indicate a slower rate of metabolism and a positive DKIE.

A study on deuterated analogs of Ticagrelor demonstrated improved metabolic stability in human liver microsomes. The table below illustrates the kind of data that can be obtained from such assays.

CompoundRemaining Compound after 30 min (%)Intrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
Ticagrelor35.255.812.4
This compound (hypothetical)58.928.124.7

This interactive table is based on data for deuterated analogs of ticagrelor and is for illustrative purposes. The values for this compound are hypothetical to demonstrate the expected outcome of a DKIE.

Mechanistic Studies of Biotransformation Pathways

Ticagrelor is metabolized by CYP3A4 to form an active metabolite, AR-C124910XX, and an inactive metabolite. Mechanistic studies of the biotransformation pathways of this compound would involve incubating the deuterated compound with human liver microsomes or recombinant CYP3A4 enzymes and identifying the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).

By comparing the metabolite profile of this compound to that of Ticagrelor, researchers can determine if deuteration alters the metabolic pathway. For instance, a significant slowing of the primary metabolic route due to a primary DKIE could lead to "metabolic switching," where alternative metabolic pathways become more prominent. Identifying and quantifying the metabolites of this compound is crucial for understanding its complete pharmacological and toxicological profile.

Implications of DKIE for Drug Metabolism and Efficacy Research (Preclinical)

The observed DKIE for this compound in preclinical studies has significant implications for its potential clinical use. A slower rate of metabolism can lead to several beneficial changes in the pharmacokinetic profile of the drug.

A reduced rate of metabolism for this compound would be expected to result in a longer half-life and increased plasma concentrations of the parent drug. This could potentially lead to a more sustained antiplatelet effect, allowing for less frequent dosing and improved patient compliance. Furthermore, by slowing down the formation of metabolites, deuteration could potentially reduce the risk of metabolite-driven toxicity or drug-drug interactions.

The table below illustrates the kinetic parameters for the metabolism of non-deuterated Ticagrelor by the wild-type CYP3A4 enzyme. A deuterated version would be expected to show a lower Vmax (maximum reaction rate) and a potentially altered Km (substrate concentration at half Vmax), leading to a lower intrinsic clearance (CLint).

CompoundKm (µM)Vmax (pmol/min/nmol)CLint (Vmax/Km) (µL/min/nmol)
Ticagrelor2.181743.33800.45
This compound (projected)~2.2<1743.33<800.45

The data for Ticagrelor is from a study on CYP3A4 variants. researchgate.net The projected values for this compound illustrate the expected impact of the DKIE on enzyme kinetics.

Research Applications and Utility of Ticagrelor D7 in Drug Discovery and Development

Use as an Internal Standard in Quantitative Bioanalysis for Preclinical Studies

Ticagrelor-d7 is widely employed as an internal standard in quantitative bioanalysis, particularly during preclinical evaluation of Ticagrelor (B1683153). veeprho.combiomol.com Its structural similarity to Ticagrelor, with the key difference being the presence of seven deuterium (B1214612) atoms, allows it to mimic the behavior of the parent drug during sample preparation and analysis. This is crucial for accurate quantification in complex biological matrices.

The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving accuracy and precision in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis. chromatographyonline.com By adding a known quantity of this compound to a sample, researchers can correct for any variability that may occur during the analytical process, such as extraction efficiency and instrument response. veeprho.com This ensures that the measured concentration of Ticagrelor is a true reflection of its amount in the original sample.

Several studies have demonstrated the successful use of this compound to develop and validate highly sensitive and reproducible LC-MS/MS methods for determining Ticagrelor concentrations in human plasma. researchgate.netresearchgate.net These methods exhibit excellent linearity, accuracy, and precision over a wide range of concentrations, making them suitable for pharmacokinetic studies. researchgate.netresearchgate.net For instance, one validated method showed intra- and inter-day precision ranging from 1.0% to 8.7% and accuracy from 97.0% to 105.9%. researchgate.net

Table 1: Performance of a Validated LC-MS/MS Method Using this compound

Parameter Result
Linearity (r) ≥ 0.9991
Concentration Range 2-1,500 ng/mL
Intra-day Precision 1.0% to 4.9%
Inter-day Precision 1.8% to 8.7%
Intra-day Accuracy 97.0% to 105.9%
Inter-day Accuracy 97.5% to 102.9%

Data from a study validating a bioanalytical method for Ticagrelor in human plasma. researchgate.net

A significant challenge in bioanalysis is the "matrix effect," where components of the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate results (ion suppression or enhancement). chromatographyonline.comnih.gov Because this compound has nearly identical physicochemical properties to Ticagrelor, it is affected by the matrix in the same way. chromatographyonline.com Therefore, any signal suppression or enhancement experienced by Ticagrelor will also be seen with this compound. By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects can be effectively canceled out, leading to more accurate and reliable quantification. chromatographyonline.com

Studies have shown that methods utilizing this compound as an internal standard exhibit minimal matrix effects. researchgate.netresearchgate.net For example, one study reported matrix effects for Ticagrelor to be in the range of 98.3–110.7%. researchgate.net

Tracers for Drug Disposition and Mechanism of Action Studies in Research Models

The stable isotope label in this compound makes it a valuable tracer for studying the absorption, distribution, metabolism, and excretion (ADME) of Ticagrelor in research models. medchemexpress.com By administering this compound, researchers can differentiate the administered drug from its metabolites and track its journey through the body over time. This information is crucial for understanding the drug's pharmacokinetic profile.

Optimization of In Vitro and In Vivo Preclinical Assay Systems

This compound plays a role in the optimization of various preclinical assays. biomol.comresearchgate.net In in vitro systems, such as studies investigating drug metabolism by liver microsomes, this compound can be used to accurately quantify the rate of disappearance of the parent drug and the formation of its metabolites. farmaciajournal.com

In in vivo preclinical studies in animal models, the use of this compound as an internal standard allows for the reliable determination of Ticagrelor concentrations in plasma and tissues. researchgate.net This is essential for establishing dose-response relationships and for understanding the pharmacokinetic/pharmacodynamic (PK/PD) properties of the drug. The ability to obtain high-quality data from these preclinical models is critical for making informed decisions about the drug's potential for further development.

Standardization and Quality Control in Bioanalytical Laboratories

This compound is an essential component of quality control (QC) in bioanalytical laboratories. aquigenbio.com By including QC samples containing known concentrations of Ticagrelor and this compound in each analytical run, laboratories can monitor the performance of their assays over time. This ensures the consistency and reliability of the data generated for different studies. The use of a stable isotope-labeled internal standard is a key requirement in regulatory guidelines for bioanalytical method validation. jrespharm.com

Emerging Research Directions and Future Perspectives for Deuterated Analogues in Pharmaceutical Science

Advancements in Deuteration Technologies and Strategies

The synthesis of deuterated compounds has evolved significantly, moving beyond traditional methods to more sophisticated and selective techniques. researchgate.netresearchgate.net These advancements are critical for the efficient and large-scale production of deuterated active pharmaceutical ingredients (APIs). nih.gov

Key modern deuteration strategies include:

Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen atoms with deuterium (B1214612). researchgate.netresearchgate.net Recent progress has focused on the use of catalysts, including noble metals and earth-abundant metals like iron, to achieve site-selective deuteration. researchgate.net Photocatalysis has also emerged as a powerful tool, enabling deuteration under mild conditions that preserve sensitive functional groups. assumption.edu

Reductive Deuteration: This strategy introduces deuterium by reducing unsaturated bonds or functional groups. researchgate.net For instance, the reductive deuteration of oximes using samarium iodide (SmI2) and deuterium oxide (D2O) provides a general method for synthesizing α-deuterated primary amines. acs.org

Dehalogenative Deuteration: This technique involves the replacement of a halogen atom with deuterium, offering another route to selectively introduce the isotope. researchgate.net

These evolving technologies are expanding the toolkit available to medicinal chemists, facilitating the creation of novel deuterated drug candidates with potentially superior properties. researchgate.net The ability to selectively place deuterium at metabolically vulnerable positions is a key advantage of these modern approaches. nih.gov

Expanding the Scope of Isotope-Labeled Compounds in Mechanistic Pharmacology

Isotope-labeled compounds, particularly those containing deuterium, are invaluable tools for elucidating the complex mechanisms of drug action and metabolism. symeres.commusechem.com The primary way they achieve this is through the kinetic isotope effect (KIE). nih.govportico.org

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. bioscientia.de If the cleavage of this bond is the rate-determining step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound. portico.org This phenomenon, known as the primary KIE, provides clear evidence that C-H bond cleavage is a critical part of the metabolic pathway. nih.gov

This principle has been widely applied in the study of cytochrome P450 (P450) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov By comparing the metabolism of a drug and its deuterated analogue, researchers can gain insights into:

Metabolic Pathways: Deuterium labeling helps to identify the specific sites on a molecule that are most susceptible to metabolism. symeres.com

Drug-Drug Interactions: By altering metabolic pathways, deuteration can potentially reduce the risk of harmful interactions with other drugs. portico.org

Formation of Toxic Metabolites: In some cases, metabolism can lead to the formation of toxic byproducts. Deuteration can slow or redirect metabolism away from these toxic pathways. researchgate.netresearchgate.net

The use of stable isotopes like deuterium allows for these mechanistic studies to be conducted safely in vivo, providing a dynamic picture of how a drug behaves in a biological system. nih.gov

Role of Ticagrelor-d7 in Next-Generation Bioanalytical Standards and Research Tools

This compound is a prime example of a deuterated compound serving as an essential tool in bioanalytical research. veeprho.comclearsynth.com Its primary application is as an internal standard for the quantification of Ticagrelor (B1683153) in biological samples, such as plasma, using techniques like liquid chromatography-mass spectrometry (LC-MS). caymanchem.comwjpsonline.comnih.gov

Internal standards are crucial for accurate and precise quantification in complex biological matrices. vulcanchem.com They are compounds with very similar physicochemical properties to the analyte of interest but can be distinguished by the detector. vulcanchem.com this compound is ideal for this purpose because:

Its seven deuterium atoms give it a distinct mass from Ticagrelor, allowing it to be easily differentiated by a mass spectrometer. vulcanchem.com

Its chemical structure is otherwise identical to Ticagrelor, meaning it behaves similarly during sample preparation and chromatographic separation. vulcanchem.com This co-elution corrects for variations in sample extraction and instrument response, leading to more reliable data. vulcanchem.comresearchgate.net

The use of this compound as an internal standard is critical in a variety of research settings:

Pharmacokinetic Studies: It enables the precise measurement of Ticagrelor concentrations over time, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. veeprho.comresearchgate.net

Therapeutic Drug Monitoring: Accurate quantification is necessary to ensure that patients are receiving the correct dose of the drug. veeprho.com

Bioequivalence Studies: These studies compare the bioavailability of a generic drug to the brand-name drug, and rely on highly accurate analytical methods. nih.gov

A deuterated version of a Ticagrelor metabolite, Deshydroxyethoxy this compound, has also been synthesized to serve as an internal standard for quantifying this specific metabolite. wjpsonline.comjrespharm.com

Table 1: Properties of this compound

Property Value
Chemical Formula C₂₃H₂₁D₇F₂N₆O₄S
Molecular Weight 529.61 g/mol
CAS Number 1265911-55-4
Application Internal standard for quantification of Ticagrelor

Data sourced from Clearsynth and Cayman Chemical. clearsynth.comcaymanchem.com

Potential for Deuterated Analogues in Advanced Preclinical Imaging and Diagnostics (e.g., PET tracers)

The application of deuterated analogues is extending into the realm of advanced medical imaging, particularly Positron Emission Tomography (PET). PET is a powerful imaging technique that allows for the visualization and quantification of biochemical processes in the body. This is achieved by using radiotracers, which are molecules labeled with a positron-emitting isotope.

Deuteration can be used to improve the properties of PET tracers in several ways: snmjournals.org

Slowing Metabolism: Just as with therapeutic drugs, deuteration can slow the metabolism of a PET tracer. acs.org This can be advantageous as it may increase the amount of tracer that reaches the target tissue, leading to a stronger and clearer signal. snmjournals.org For example, deuterated versions of tracers for monoamine oxidase (MAO) enzymes have been developed to slow their rate of trapping in the brain, which can improve the quantification of these enzymes. acs.org

Altering Pharmacokinetics: The kinetic isotope effect can be used to fine-tune the pharmacokinetics of a tracer to better suit the imaging experiment. acs.org

Reducing Off-Target Effects: In some cases, the metabolism of a tracer can lead to radiometabolites that interfere with the imaging signal. By slowing metabolism, deuteration can reduce the formation of these interfering compounds. researchgate.net

While the strategy has shown promise, it is not universally successful. In the case of the PET tracer [¹⁸F]3F4AP, deuteration did not improve its metabolic stability, suggesting that C-H bond cleavage was not the rate-limiting step in its metabolism. snmjournals.org However, research into deuterated PET tracers for a variety of targets, including cancer and neuroinflammation, is ongoing. researchgate.netnih.gov For instance, a deuterated analog of a tracer for the translocator protein 18 kDa (TSPO), a marker of neuroinflammation, showed improved metabolic stability and binding affinity. researchgate.net

Table 2: Mentioned Compounds

Compound Name
Ticagrelor
This compound
Deshydroxyethoxy this compound
[¹⁸F]3F4AP
[¹¹C]clorgyline-D2
[¹¹C]l-deprenyl-D2
Deutetrabenazine
Deucravacitinib
Donafenib
Sorafenib
Rimantadine-d4
Tebufenpyrad
Nabumetone
Pregnenolone
AR-C124910XX
AR-C133913XX
ZD6140
VX-984
HC-1144
SC-75416
[¹⁸F]D2-LW223
¹¹C-Choline
¹¹C-methyl-[1,2-²H₄]-choline
¹⁸F-D4-choline
¹⁸F-fluorodeprenyl-D₂
¹¹C-deuterium-L-deprenyl
¹¹C-PiB
¹⁸F-FDG
4-aminopyridine (4AP)
4AP-d6
3F4AP-d₂
3F4AP-d₃
(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one-[d6]
(±)-17-Hydroxy-7,7-dimethyl-19-nor-17α-pregn-5(10)-en-20-yn-3-one
Morphine
Alanine
Levodopa (B1675098)
Fibrates
Enzalutamide
Tetrabenazine
Carbidopa
Ethyl linoleate (B1235992)

11,11-D2-ethyl linoleate | | (R)-d1-lenalidomide | | (R)-d1-pioglitazone | | Clopidogrel | | Phenazopyridine | | Sulphapyridine | | N-acetylsulfapyridin | | 5-hydroxy-sulfapyridine | | Butorphanol | | 8-Fluoro-galanthamine | | Formoterol-d6 | | Tolperison-d7 | | BY-170424 | | Tandutinib | | Erlotinib | | Gefitinib | | Desethoxyhydroxy Ticagrelor | | 1,2,3,4,5,6-¹³C levodopa | | ¹³C-Valine | | HC-1119 | | AVP-786 | | ALK-001 | | RT001 | | BMS-986165 | | Estrone | | Xanthine | | Adamantane | | Anisoles | | Salicylaldehydes | | ¹¹C-acetate | | ¹⁸F-fluoromethylcholine |

Q & A

Q. How should theoretical frameworks (e.g., receptor occupancy theory) guide the design of this compound efficacy trials?

  • Methodology : Derive target engagement thresholds using ex vivo platelet reactivity indices. Link receptor occupancy to clinical outcomes (e.g., bleeding risk) via pharmacokinetic-pharmacodynamic (PK-PD) modeling. Validate frameworks using longitudinal data from phase I/II trials .

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